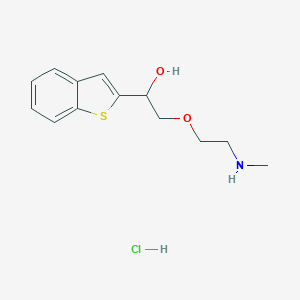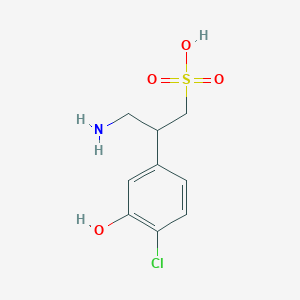
3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid, also known as ACSS2 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This molecule works by inhibiting the enzyme ACSS2, which is responsible for the production of acetyl-CoA, a critical component for cancer cell survival and proliferation.
Mechanism Of Action
The 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor works by inhibiting the enzyme 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid, which is responsible for the production of acetyl-CoA. Acetyl-CoA is a critical component for cancer cell survival and proliferation, and inhibition of 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid can lead to a decrease in acetyl-CoA production, ultimately leading to cancer cell death. Additionally, the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been shown to induce autophagy, a process by which cells break down and recycle their own components, leading to further cancer cell death.
Biochemical And Physiological Effects
The 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been shown to have significant biochemical and physiological effects. Inhibition of 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid leads to a decrease in acetyl-CoA production, which ultimately leads to cancer cell death. Additionally, the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been shown to induce autophagy, leading to further cancer cell death. Studies have also shown that the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor can enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Advantages And Limitations For Lab Experiments
The 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has several advantages for lab experiments. It has been extensively studied for its potential applications in cancer treatment, and its mechanism of action is well understood. Additionally, the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. However, there are also several limitations to using the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor in lab experiments. The synthesis of the compound is complex and requires specialized equipment and expertise. Additionally, the inhibitor may have off-target effects on other enzymes, leading to unintended consequences.
Future Directions
There are several future directions for research on the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor. One area of focus is the development of more efficient synthesis methods for the compound. Additionally, research is needed to determine the optimal dosage and administration of the inhibitor for cancer treatment. Further studies are also needed to determine the potential side effects of the inhibitor and to identify any off-target effects on other enzymes. Finally, research is needed to determine the potential applications of the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor in other diseases beyond cancer.
Synthesis Methods
The synthesis of 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid is a complex process that involves multiple steps and requires specialized equipment and expertise. The most common synthesis method involves the reaction of 4-chloro-3-hydroxybenzaldehyde with 3-aminopropanesulfonic acid in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
The 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been extensively studied for its potential applications in cancer treatment. Research has shown that cancer cells require high levels of acetyl-CoA for survival and proliferation, and inhibition of 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid can lead to a decrease in acetyl-CoA production, ultimately leading to cancer cell death. Studies have also shown that the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor can enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
properties
CAS RN |
137232-06-5 |
|---|---|
Product Name |
3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid |
Molecular Formula |
C9H12ClNO4S |
Molecular Weight |
265.71 g/mol |
IUPAC Name |
3-amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid |
InChI |
InChI=1S/C9H12ClNO4S/c10-8-2-1-6(3-9(8)12)7(4-11)5-16(13,14)15/h1-3,7,12H,4-5,11H2,(H,13,14,15) |
InChI Key |
WXHOHMSVHWGLII-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(CN)CS(=O)(=O)O)O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)CS(=O)(=O)O)O)Cl |
synonyms |
5-hydroxysaclofen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



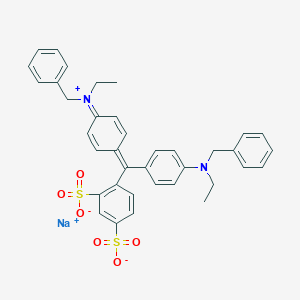
![4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B147709.png)
![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)
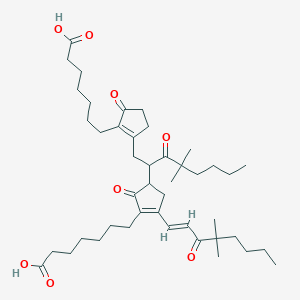
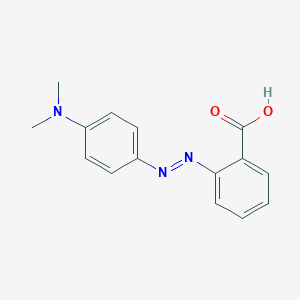
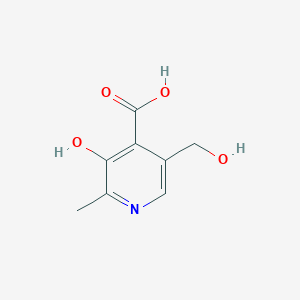
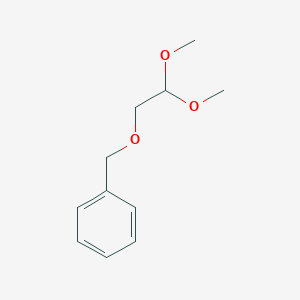
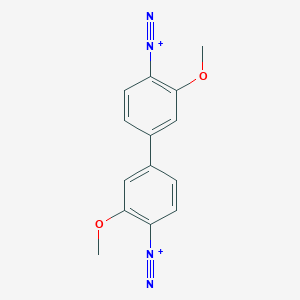
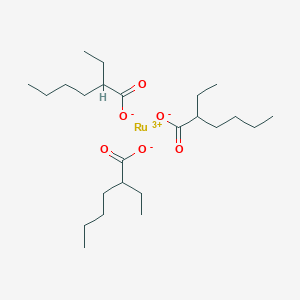
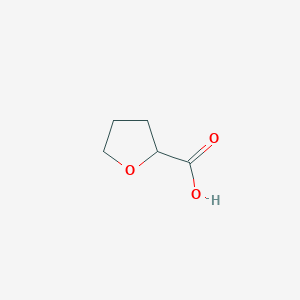
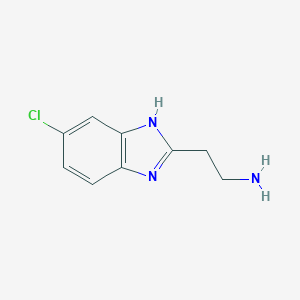
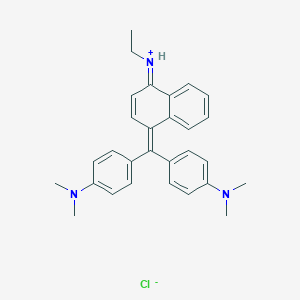
![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
